2-Chloro-1-iodo-3-methoxybenzene
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Overview
Description
2-Chloro-1-iodo-3-methoxybenzene is an organic compound with the molecular formula C7H6ClIO It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and methoxy groups
Mechanism of Action
Target of Action
The primary target of 2-Chloro-1-iodo-3-methoxybenzene is the benzene ring in organic compounds. The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows the compound to retain the aromaticity of the benzene ring during reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the synthesis of benzene derivatives. The compound’s ability to undergo electrophilic aromatic substitution allows it to participate in the formation of various benzene derivatives .
Pharmacokinetics
Like other benzene derivatives, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its molecular structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the structure of benzene-containing compounds. By participating in electrophilic aromatic substitution reactions, the compound can contribute to the synthesis of various benzene derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-iodo-3-methoxybenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of halogenating agents such as iodine monochloride (ICl) or a combination of iodine and chlorine sources under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes halogenation, methoxylation, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-iodo-3-methoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups on the benzene ring.
Nucleophilic Substitution: The iodine substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of the substituents.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 2-Chloro-1-iodo-3-methoxy-4-bromobenzene .
Scientific Research Applications
2-Chloro-1-iodo-3-methoxybenzene has several applications in scientific research:
Comparison with Similar Compounds
Properties
IUPAC Name |
2-chloro-1-iodo-3-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOUIZYSLOPGME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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